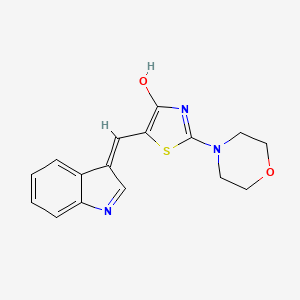
5-(1H-INDOL-3-YLMETHYLENE)-2-MORPHOLINO-1,3-THIAZOL-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-INDOL-3-YLMETHYLENE)-2-MORPHOLINO-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the class of thiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-INDOL-3-YLMETHYLENE)-2-MORPHOLINO-1,3-THIAZOL-4-ONE typically involves the condensation of indole-3-carbaldehyde with 2-(4-morpholinyl)-1,3-thiazol-4(5H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1H-INDOL-3-YLMETHYLENE)-2-MORPHOLINO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or thiazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
5-(1H-INDOL-3-YLMETHYLENE)-2-MORPHOLINO-1,3-THIAZOL-4-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in chemical sensors and catalysts.
Mécanisme D'action
The mechanism of action of 5-(1H-INDOL-3-YLMETHYLENE)-2-MORPHOLINO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1H-indol-3-ylmethylene)-2-(4-piperidinyl)-1,3-thiazol-4(5H)-one: Similar structure with a piperidine ring instead of a morpholine ring.
5-(1H-indol-3-ylmethylene)-2-(4-pyrrolidinyl)-1,3-thiazol-4(5H)-one: Similar structure with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
5-(1H-INDOL-3-YLMETHYLENE)-2-MORPHOLINO-1,3-THIAZOL-4-ONE is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Propriétés
Numéro CAS |
1105572-03-9 |
|---|---|
Formule moléculaire |
C16H15N3O2S |
Poids moléculaire |
313.4g/mol |
Nom IUPAC |
5-[(Z)-indol-3-ylidenemethyl]-2-morpholin-4-yl-1,3-thiazol-4-ol |
InChI |
InChI=1S/C16H15N3O2S/c20-15-14(22-16(18-15)19-5-7-21-8-6-19)9-11-10-17-13-4-2-1-3-12(11)13/h1-4,9-10,20H,5-8H2/b11-9+ |
Clé InChI |
HHIJYVVJFOFKCD-PKNBQFBNSA-N |
SMILES |
C1COCCN1C2=NC(=C(S2)C=C3C=NC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















